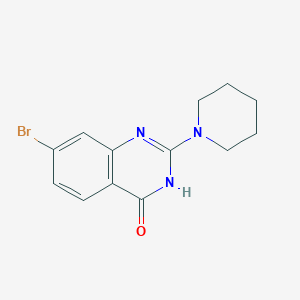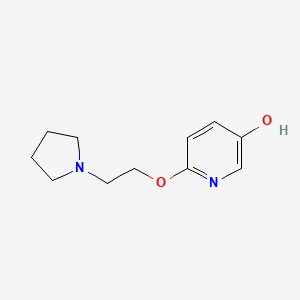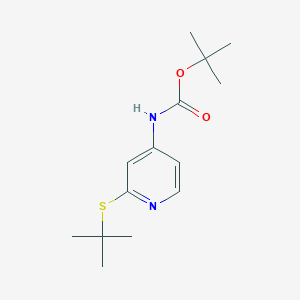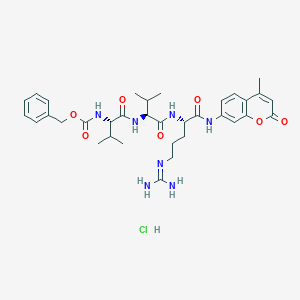![molecular formula C14H20N2O4S B6298367 5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate CAS No. 2415751-75-4](/img/structure/B6298367.png)
5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate, or 5-t-BuEtHDT, is a chemical compound belonging to the family of thiazolopyridine derivatives. It is a white, crystalline solid with a molecular weight of 354.48 g/mol and a melting point of 95-97 °C. 5-t-BuEtHDT has attracted considerable attention in recent years due to its potential applications in the fields of organic synthesis and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 5-t-BuEtHDT is not fully understood. However, it is believed that the compound binds to a specific receptor in the body, which triggers a cascade of biochemical and physiological changes. This is thought to be the basis for its potential medicinal applications.
Biochemical and Physiological Effects
5-t-BuEtHDT has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it has antioxidant, anti-inflammatory, and anti-cancer activities. It has also been shown to have a protective effect against oxidative stress in cells. In animal models, 5-t-BuEtHDT has been found to have anti-inflammatory, anti-diabetic, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-t-BuEtHDT in laboratory experiments include its low cost, ease of synthesis, and availability. Furthermore, its potential applications in the fields of organic synthesis and medicinal chemistry make it an attractive compound for laboratory research. However, there are some limitations to using 5-t-BuEtHDT in laboratory experiments. It is a relatively new compound and its mechanism of action is not fully understood. In addition, its toxicity has not been fully evaluated and it is important to exercise caution when handling the compound.
Direcciones Futuras
The potential applications of 5-t-BuEtHDT are numerous and there are many possible future directions for research. These include further investigation into its mechanism of action, its potential medicinal applications, and its potential uses as a ligand in the preparation of transition metal complexes. In addition, further studies are needed to evaluate its toxicity and to explore its potential applications in the fields of material science and catalysis. Finally, further research is needed to determine the potential therapeutic benefits of 5-t-BuEtHDT and its derivatives.
Métodos De Síntesis
5-t-BuEtHDT can be synthesized by a three-step reaction sequence starting from the commercially available 5-t-butyl-2-ethylthiazole. The first step involves the reaction of 5-t-butyl-2-ethylthiazole with phosgene in dichloromethane, followed by the reaction of the resulting intermediate with ethyl bromoacetate in the presence of triethylamine. The final step involves the reaction of the intermediate with 2-chloro-6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid in the presence of pyridine. The resulting product is 5-t-BuEtHDT.
Aplicaciones Científicas De Investigación
5-t-BuEtHDT has been used as a key intermediate in the synthesis of a variety of organic compounds such as thiazolo[2,3-a]pyridines, thiazolo[3,2-a]pyridines, thiazolo[4,5-c]pyridines, and thiazolo[5,4-c]pyridines. It has also been used as a starting material for the synthesis of biologically active compounds such as indole-3-acetic acid derivatives, which have been found to have potential anti-inflammatory, anti-bacterial, and anti-cancer activities. In addition, 5-t-BuEtHDT has been used as a ligand in the preparation of transition metal complexes and has been found to have potential applications in catalysis, drug discovery, and material science.
Propiedades
IUPAC Name |
5-O-tert-butyl 2-O-ethyl 6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-5-19-12(17)11-15-9-8-16(7-6-10(9)21-11)13(18)20-14(2,3)4/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVAHWPRQQAQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%](/img/structure/B6298300.png)
![7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5%](/img/structure/B6298304.png)


![Ethyl 2-(4-(t-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylate; 98%](/img/structure/B6298321.png)



![Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99%](/img/structure/B6298349.png)


